(2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid
CAS No.: 2089534-10-9
Cat. No.: VC3170126
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089534-10-9 |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | (E)-3-(1-cyclobutylpyrazol-4-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H12N2O2/c13-10(14)5-4-8-6-11-12(7-8)9-2-1-3-9/h4-7,9H,1-3H2,(H,13,14)/b5-4+ |
| Standard InChI Key | RXORBTBHQDTFJE-SNAWJCMRSA-N |
| Isomeric SMILES | C1CC(C1)N2C=C(C=N2)/C=C/C(=O)O |
| SMILES | C1CC(C1)N2C=C(C=N2)C=CC(=O)O |
| Canonical SMILES | C1CC(C1)N2C=C(C=N2)C=CC(=O)O |
Introduction
(2E)-3-(1-Cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and they are known for their diverse biological activities and applications in pharmaceuticals and materials science. The specific compound features a cyclobutyl group attached to the pyrazole ring and is linked to a propenoic acid moiety, which suggests potential applications in medicinal chemistry due to its structural similarity to other bioactive molecules.
Synthesis and Preparation
The synthesis of (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves several steps, including the formation of the pyrazole ring and the introduction of the cyclobutyl group. The propenoic acid moiety can be introduced through a condensation reaction or by using a suitable precursor. Detailed synthesis protocols may involve palladium-catalyzed cross-coupling reactions or other advanced organic synthesis techniques.
Biological Activity and Potential Applications
While specific biological activity data for (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid is limited, compounds with similar structures have shown potential in various therapeutic areas. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of a cyclobutyl group and a propenoic acid chain may enhance the compound's ability to interact with biological targets, suggesting potential applications in drug discovery.
Research Findings and Future Directions
Research on pyrazole derivatives continues to grow, with many studies focusing on their synthesis and biological evaluation. For (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, further investigation is needed to fully explore its properties and potential applications. This could involve in vitro and in vivo studies to assess its efficacy and safety as a therapeutic agent.
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